1-Boc-3-fluoro-3-azetidineacetic acid
Overview
Description
1-Boc-3-fluoro-3-azetidineacetic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-3-fluoro-3-azetidineacetic acid can be synthesized through a multi-step process involving the following key steps:
Formation of the Azetidine Ring: The synthesis typically begins with the formation of the azetidine ring, which can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Boc Protection: The final step involves the introduction of the Boc protecting group to the nitrogen atom of the azetidine ring. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-3-fluoro-3-azetidineacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The carboxylic acid group can participate in amide bond formation through coupling reactions with amines using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Common Reagents and Conditions:
Fluorination: Diethylaminosulfur trifluoride (DAST)
Boc Protection: Di-tert-butyl dicarbonate (Boc2O), triethylamine
Deprotection: Trifluoroacetic acid (TFA)
Coupling: EDCI, HOBt
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted azetidine derivatives can be obtained.
Deprotected Products: Removal of the Boc group yields the free amine derivative.
Coupled Products: Formation of amide bonds with various amines.
Scientific Research Applications
1-Boc-3-fluoro-3-azetidineacetic acid has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in the development of enzyme inhibitors and receptor modulators.
Chemical Biology: It aids in the study of protein-ligand interactions and the design of bioactive molecules.
Industrial Applications: It is utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Boc-3-fluoro-3-azetidineacetic acid depends on its specific application. In medicinal chemistry, it often acts as a precursor to bioactive molecules that interact with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the metabolic stability and binding affinity of these molecules, while the azetidine ring can confer conformational rigidity, improving selectivity and potency.
Comparison with Similar Compounds
1-Boc-3-fluoro-3-azetidineacetic acid can be compared with other azetidine derivatives and fluorinated compounds:
1-Boc-3-chloro-3-azetidineacetic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological properties.
1-Boc-3-hydroxy-3-azetidineacetic acid: Contains a hydroxyl group, which can participate in hydrogen bonding and alter the compound’s solubility and reactivity.
Fluorinated Amino Acids: These compounds share the fluorine atom’s influence on metabolic stability and binding interactions but differ in their backbone structure and overall properties.
This compound stands out due to its unique combination of a fluorine atom and an azetidine ring, making it a valuable tool in the synthesis of novel bioactive molecules.
Properties
IUPAC Name |
2-[3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-5-10(11,6-12)4-7(13)14/h4-6H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFKVZIUVDYNHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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